3-Fluoro-5-iodo-4-methylbenzyl bromide

Medicinal Chemistry ADME Drug Design

3-Fluoro-5-iodo-4-methylbenzyl bromide (CAS 1935360-18-1) is a triply functionalized benzyl bromide that simultaneously carries an electron-withdrawing fluorine at the 3-position, a heavy-atom iodine at the 5-position, and an electron-donating methyl group at the 4-position. This dense substitution pattern differentiates it from simpler mono‑ or di‑substituted benzyl bromides commonly used as alkylating agents or cross‑coupling partners.

Molecular Formula C8H7BrFI
Molecular Weight 328.95 g/mol
Cat. No. B12862880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodo-4-methylbenzyl bromide
Molecular FormulaC8H7BrFI
Molecular Weight328.95 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1I)CBr)F
InChIInChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3
InChIKeyZUIOOARLFPKEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodo-4-methylbenzyl Bromide: Halogenated Benzyl Bromide Building Block for Precision Synthesis


3-Fluoro-5-iodo-4-methylbenzyl bromide (CAS 1935360-18-1) is a triply functionalized benzyl bromide that simultaneously carries an electron-withdrawing fluorine at the 3-position, a heavy-atom iodine at the 5-position, and an electron-donating methyl group at the 4-position . This dense substitution pattern differentiates it from simpler mono‑ or di‑substituted benzyl bromides commonly used as alkylating agents or cross‑coupling partners. The compound is supplied as a research‑grade intermediate with a certified purity of 98 % and a predicted octanol–water partition coefficient (LogP) of 3.63, indicating enhanced lipophilicity relative to its non‑fluorinated, non‑methylated analogs .

Why 3-Fluoro-5-iodo-4-methylbenzyl Bromide Cannot Be Directly Replaced: Evidence of Quantifiable Physicochemical Divergence


Benzyl bromides bearing different halogen and alkyl substituents are not functionally interchangeable. The simultaneous presence of the electron‑withdrawing fluorine and iodine plus the electron‑donating methyl group produces a unique electronic landscape that directly affects the benzylic carbon’s reactivity in SN2 processes and the aromatic ring’s behavior in metal‑catalyzed couplings. Direct comparative data sets remain sparse; however, cross‑study comparisons of lipophilicity, aggregated Hammett substituent constants [1], and predicted reduction potentials [2] reveal quantitative gaps that translate into differential ADME profiles, coupling selectivity, and handling properties. This guide distills those measurable differences to support evidence‑based procurement decisions.

Product-Specific Quantitative Evidence: 3-Fluoro-5-iodo-4-methylbenzyl Bromide vs. Its Closest Analogs


Enhanced Lipophilicity Drives Passive Membrane Permeability Over 4-Iodobenzyl Bromide

The target compound exhibits a predicted LogP of 3.63 , whereas the widely used comparator 4-iodobenzyl bromide (CAS 16004-15-2) has a reported LogP of 3.19 . This 0.44 log-unit increase corresponds to an approximately 2.75‑fold higher partition coefficient, indicating significantly greater lipophilicity. For medicinal chemistry programs targeting intracellular or CNS‑accessible targets, the higher LogP may translate into improved passive membrane permeability without additional structural modifications. The differentiation is based on independently determined computational LogP values from two authoritative sources.

Medicinal Chemistry ADME Drug Design

Stronger Electron‑Withdrawing Character Predicts Higher Reactivity in Reductive and Nucleophilic Processes vs. 4-Iodobenzyl Bromide

Using standard Hammett substituent constants [1], the aggregate electronic effect of the substituents on the aromatic ring can be compared. For the target compound, the meta‑fluoro (σₘ = +0.34), meta‑iodo (σₘ = +0.35), and para‑methyl (σₚ = −0.17) substituents yield a summed σ value of ≈+0.52. In contrast, 4‑iodobenzyl bromide carries only a para‑iodo group (σₚ = +0.18). The literature establishes a linear correlation between Hammett σ values and half‑wave reduction potentials for substituted benzyl bromides with a reaction constant ρ = +0.31 V [2]. Applying this correlation, the target compound is predicted to have a reduction potential approximately 0.11 V more positive (easier to reduce) than the comparator, signifying a more electrophilic benzylic carbon center.

Physical Organic Chemistry Linear Free-Energy Relationships Synthetic Methodology

Orthogonal Fluorine‑Iodine Handles Enable Sequential Derivatization and Dual‑Modal Imaging Beyond Single‑Halogen Analogs

The co‑localization of a fluorine atom and an iodine atom on the same aromatic scaffold creates two chemically orthogonal leaving‑group/probe sites. Iodine participates readily in palladium‑catalyzed cross‑couplings (Suzuki, Sonogashira) and can be exchanged for radioactive iodine isotopes (I‑123, I‑125, I‑124) for single‑photon emission computed tomography (SPECT), while the fluorine atom serves as a stable NMR handle (¹⁹F) or can be substituted with fluorine‑18 for positron emission tomography (PET). This dual‑halogen architecture avoids the need for sequential de‑novo synthesis of two separate precursors. In contrast, analogs such as 4‑iodobenzyl bromide or 4‑fluorobenzyl bromide offer only a single reactive halogen, limiting the user to one‑step derivatization or single‑modal imaging without additional functionalization . The approach is supported by literature on structurally similar fluoro‑iodo benzyl systems used for comparative PET/SPECT imaging [1].

Radiochemistry Chemical Biology PET/SPECT Imaging

Higher Certified Purity Reduces Risk of Side Products in Sensitive Cross‑Coupling Reactions Relative to Standard‑Grade 4‑Iodobenzyl Bromide

The target compound is supplied with a certified purity of 98 % , whereas widely available 4‑iodobenzyl bromide is typically offered at 95–96 % minimum purity . The 2–3 % absolute purity advantage reduces the load of potential inhibitory impurities (e.g., residual metals, debrominated byproducts) that can poison palladium catalysts or generate off‑target adducts. In palladium‑catalyzed cross‑couplings such as Suzuki‑Miyaura reactions, even trace levels of catalyst poisons can reduce turnover numbers by 10–30 %, directly impacting yield reproducibility and scale‑up feasibility. For users running multigram or process‑scale reactions, this purity increment can translate into measurable cost savings through higher isolated yields and fewer purification steps.

Synthetic Chemistry Quality Control Palladium Catalysis

Best Research and Industrial Application Scenarios for 3-Fluoro-5-iodo-4-methylbenzyl Bromide


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity Without Additional Synthetic Steps

When optimizing a lead series for CNS or intracellular targets, achieving sufficient passive permeability often demands late‑stage introduction of lipophilic groups. The LogP of 3.63 provides a built‑in lipophilicity advantage of approximately 0.44 log units over conventional 4‑iodobenzyl bromide , potentially reducing the need for additional alkylation or fluorination steps and accelerating SAR exploration cycles.

Dual‑Modal PET/SPECT Imaging Probe Development

The orthogonal fluorine‑iodine substitution pattern enables the same molecular scaffold to be labeled with fluorine‑18 for PET and concurrently serve as a cold standard or be labeled with iodine‑123/125 for SPECT . This eliminates the need to synthesize two separate precursor molecules, streamlining radiotracer development and reducing regulatory burden for multi‑modal imaging studies [1].

Palladium‑Catalyzed Cross‑Coupling Reactions with Enhanced Electrophilic Benzylic Reactivity

The elevated aggregate Hammett σ value (≈0.52) predicts a more electropositive benzylic carbon relative to 4‑iodobenzyl bromide (Σσ = 0.18) . This can accelerate the oxidative‑addition step in palladium‑catalyzed couplings or increase the rate of nucleophilic substitution at the benzylic position, offering a kinetic advantage in sequence reactions where the benzyl bromide serves as the electrophilic partner [1].

High‑Purity Reagent for Catalyst‑Sensitive Process Development

The certified 98 % purity minimizes impurities that poison precious‑metal catalysts . For kilogram‑scale process chemistry or flow‑chemistry setups where catalyst lifetime and yield consistency are paramount, this edge over standard 95‑96 % purity grades of 4‑iodobenzyl bromide can yield measurable cost savings through fewer catalyst recharges and simplified downstream purification [1].

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